4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.
Industrial Production Methods
The use of renewable starting materials, such as levulinic acid, further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the tricyclic structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted tricyclic compounds. These products can have diverse applications depending on the functional groups introduced.
Scientific Research Applications
4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein tyrosine phosphatases, affecting signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
Pyrazine derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
99762-66-0 |
---|---|
Molecular Formula |
C15H21N3O2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C15H21N3O2S/c1-8(2)5-11-17-13-12(14(19)18(11)16)9-6-15(3,4)20-7-10(9)21-13/h8H,5-7,16H2,1-4H3 |
InChI Key |
MJKBINQDEBTXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N |
solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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